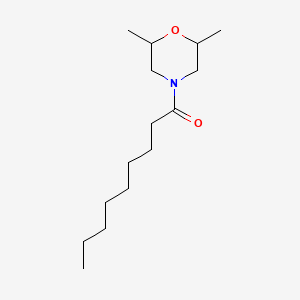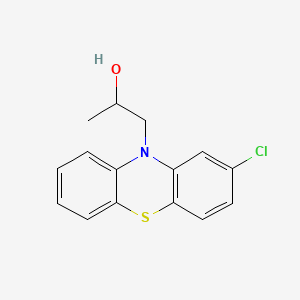
1-(2-Chloro-10H-phenothiazin-10-yl)-2-propanol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(2-Chloro-10H-phenothiazin-10-yl)-2-propanol is a chemical compound that belongs to the phenothiazine class Phenothiazines are known for their diverse applications, particularly in the pharmaceutical industry, where they are used as antipsychotic and antiemetic agents
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2-Chloro-10H-phenothiazin-10-yl)-2-propanol typically involves the chlorination of phenothiazine followed by a reaction with propanol. One common method includes:
Chlorination of Phenothiazine: Phenothiazine is reacted with a chlorinating agent such as thionyl chloride (SOCl₂) or phosphorus pentachloride (PCl₅) to introduce the chlorine atom at the 2-position.
Reaction with Propanol: The chlorinated phenothiazine is then reacted with propanol in the presence of a base such as sodium hydroxide (NaOH) to yield this compound.
Industrial Production Methods
Industrial production of this compound may involve similar steps but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance efficiency and scalability.
化学反应分析
Types of Reactions
1-(2-Chloro-10H-phenothiazin-10-yl)-2-propanol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be reduced to remove the chlorine atom or to modify the phenothiazine ring.
Substitution: The chlorine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) can be used.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH₄) can be employed.
Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base.
Major Products Formed
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of dechlorinated or modified phenothiazine derivatives.
Substitution: Formation of substituted phenothiazine derivatives.
科学研究应用
1-(2-Chloro-10H-phenothiazin-10-yl)-2-propanol has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Studied for its potential effects on biological systems, including its interactions with enzymes and receptors.
Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of psychiatric disorders and nausea.
Industry: Used in the development of dyes, pigments, and other industrial chemicals.
作用机制
The mechanism of action of 1-(2-Chloro-10H-phenothiazin-10-yl)-2-propanol involves its interaction with various molecular targets, including:
Receptors: It may interact with dopamine and serotonin receptors, influencing neurotransmitter activity.
Enzymes: It can inhibit certain enzymes, affecting metabolic pathways.
Cell Membranes: It may alter cell membrane properties, influencing cell signaling and transport processes.
相似化合物的比较
1-(2-Chloro-10H-phenothiazin-10-yl)-2-propanol can be compared with other phenothiazine derivatives, such as:
Chlorpromazine: A well-known antipsychotic agent with similar structural features but different pharmacological properties.
Promethazine: An antiemetic and antihistamine with a similar phenothiazine core but different functional groups.
Uniqueness
The unique combination of the chloro and propanol groups in this compound gives it distinct chemical and biological properties, making it a valuable compound for research and potential therapeutic applications.
Conclusion
This compound is a versatile compound with significant potential in various fields of scientific research. Its unique structure and reactivity make it an important subject of study in chemistry, biology, medicine, and industry. Further research into its properties and applications could lead to new discoveries and innovations.
属性
CAS 编号 |
2799-78-2 |
|---|---|
分子式 |
C15H14ClNOS |
分子量 |
291.8 g/mol |
IUPAC 名称 |
1-(2-chlorophenothiazin-10-yl)propan-2-ol |
InChI |
InChI=1S/C15H14ClNOS/c1-10(18)9-17-12-4-2-3-5-14(12)19-15-7-6-11(16)8-13(15)17/h2-8,10,18H,9H2,1H3 |
InChI 键 |
IICZXNQERLVJSM-UHFFFAOYSA-N |
规范 SMILES |
CC(CN1C2=CC=CC=C2SC3=C1C=C(C=C3)Cl)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![(alphaS)-alpha-[[(1,1-Dimethylethoxy)carbonyl]amino]benzenebutanoyl-L-leucyl-L-phenylalanine phenylmethyl ester](/img/structure/B12812431.png)
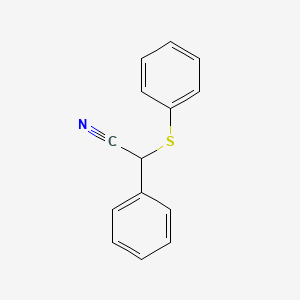

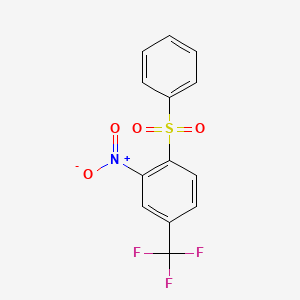
![dibutyl-[2-(9,10-dihydroanthracene-9-carbonyloxy)ethyl]azanium;chloride](/img/structure/B12812447.png)
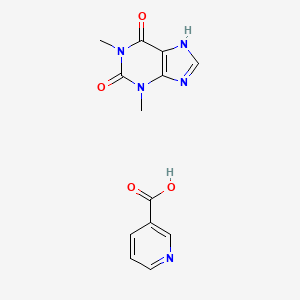
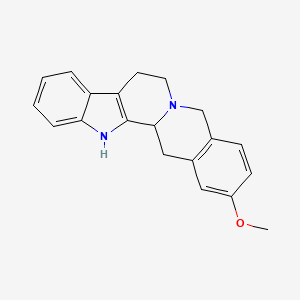
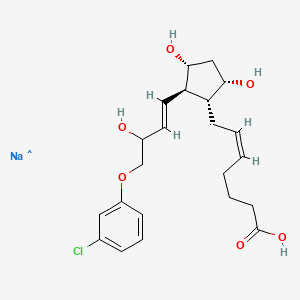

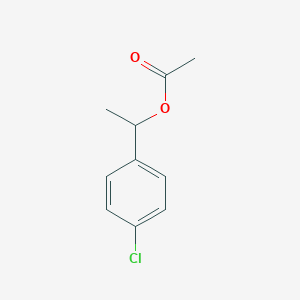
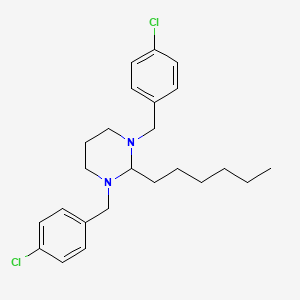
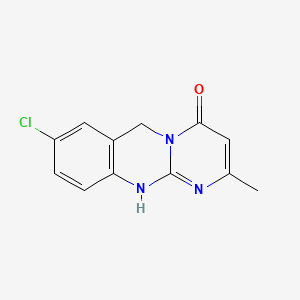
![5-(4-Bromophenyl)-1,2-diphenylpyrazolo[5,1-a]isoquinoline](/img/structure/B12812506.png)
